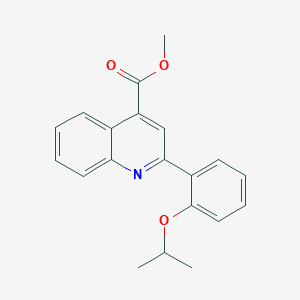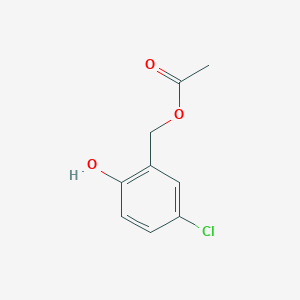
methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate, also known as IQ-1S, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate involves the inhibition of the activity of the Wnt/β-catenin signaling pathway. This compound binds to the protein Dishevelled, which is a key component of the Wnt/β-catenin signaling pathway, and prevents its interaction with other proteins in the pathway. This results in the inhibition of the activity of the pathway and the downstream effects that it mediates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of the Wnt/β-catenin signaling pathway. This pathway is involved in many cellular processes, including cell proliferation, differentiation, and survival. Inhibition of the pathway by this compound can lead to decreased cell proliferation and increased cell differentiation. Additionally, this compound has been shown to have anti-inflammatory effects, which could be related to its modulation of T cell activity.
实验室实验的优点和局限性
One advantage of using methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate in lab experiments is its specificity for the Wnt/β-catenin signaling pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound to use in lab experiments. One limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experimental protocols.
未来方向
There are many future directions for research involving methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate. One potential application is in the development of cancer therapies that target the Wnt/β-catenin signaling pathway. Additionally, this compound could be used in the development of therapies for neurodegenerative diseases that involve the differentiation of neural stem cells into neurons. Further research is needed to fully understand the potential applications of this compound in these and other fields of scientific research.
合成方法
Methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate can be synthesized using a multi-step process that involves the reaction of 2-isopropoxyaniline with 2-chlorobenzoic acid, followed by a Friedel-Crafts acylation reaction with 2-methoxyphenylacetyl chloride, and finally a cyclization reaction with phosphorus oxychloride and dimethylformamide. The final product is obtained by recrystallization from ethanol.
科学研究应用
Methyl 2-(2-isopropoxyphenyl)-4-quinolinecarboxylate has been shown to have potential applications in various fields of scientific research, including cancer research, neurobiology, and immunology. In cancer research, this compound has been shown to inhibit the activity of the Wnt/β-catenin signaling pathway, which is implicated in the development and progression of many types of cancer. In neurobiology, this compound has been shown to enhance the differentiation of neural stem cells into neurons, which could have implications for the treatment of neurodegenerative diseases. In immunology, this compound has been shown to modulate the activity of T cells, which could have implications for the treatment of autoimmune diseases.
属性
IUPAC Name |
methyl 2-(2-propan-2-yloxyphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13(2)24-19-11-7-5-9-15(19)18-12-16(20(22)23-3)14-8-4-6-10-17(14)21-18/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAGBYKOKAGUMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(cyanoimino)-1-azepanyl]acetamide](/img/structure/B5858148.png)
![3-{[(4-methylphenyl)sulfonyl]methyl}-2-nitrothiophene](/img/structure/B5858160.png)
![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}nicotinamide](/img/structure/B5858163.png)
![1-methyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5858170.png)


![5-[(4-ethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5858197.png)

![N-(4-chlorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5858221.png)
![N-[4-(acetylamino)-2-methylphenyl]benzamide](/img/structure/B5858238.png)
![4-chloro-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5858245.png)